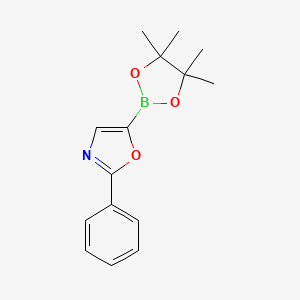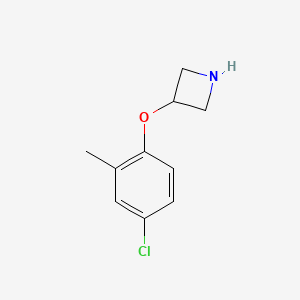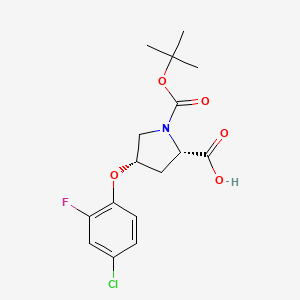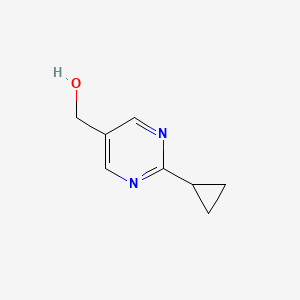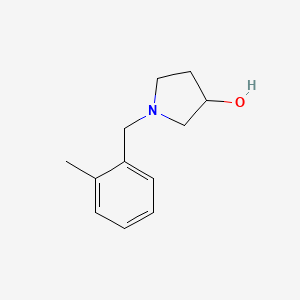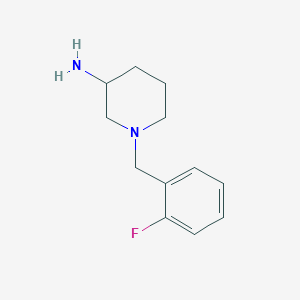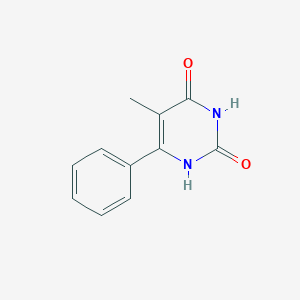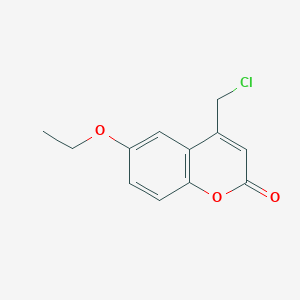
4-(chloromethyl)-6-ethoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one, also known as CMEC, is an aromatic organic compound that has been studied for its potential applications in scientific research. It is a colorless solid with a molecular weight of 241.64 g/mol and a melting point of 149-152°C. CMEC is a derivative of chromene, a type of heterocyclic compound that is found in many natural products. CMEC has been studied for its potential use in the synthesis of other compounds, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis Methods
4-(chloromethyl)-6-ethoxy-2H-chromen-2-one has been explored in various synthetic methods. For instance, Raju et al. (2012) detailed the Wittig homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives, providing a new synthesis method for substituted 2,3-dihydrobenzoxepine-4-carboxylates (Raju, Saidachary, & Kumar, 2012). Additionally, Boominathan et al. (2011) described an efficient, one-pot multicomponent synthesis of 4H-chromene derivatives, emphasizing the atom economical aspect of the process (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).
Structural Characterization
The compound's structural characteristics have been a focus in several studies. Manolov, Morgenstern, and Hegetschweiler (2012) determined the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, providing insights into its molecular arrangement (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Modifications
Various chemical reactions involving 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one and its derivatives have been studied. For example, Koblik, Suzdalev, and Dorofeenko (1982) investigated the interphase-catalyzed reactions of chromenes, including those containing ethoxy substituents, with dihalocarbenes (Koblik, Suzdalev, & Dorofeenko, 1982). Furthermore, Graham and Doyle (2012) described a nickel-catalyzed cross-coupling of chromene acetals and boronic acids, illustrating the versatility of these compounds in synthetic chemistry (Graham & Doyle, 2012).
Potential Biological Applications
Though there's limited specific research on the biological applications of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, related chromene compounds have shown potential. For instance, El Azab, Youssef, and Amin (2014) synthesized novel 2H-Chromene derivatives and assessed their biological activities, highlighting their antimicrobial potential (El Azab, Youssef, & Amin, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal activity
Mode of Action
Based on the antifungal activity of similar compounds , it’s possible that this compound interacts with its targets by disrupting essential biological processes in the fungi, leading to their inhibition or death. The specific interactions and resulting changes would need to be investigated further.
Biochemical Pathways
The downstream effects of these disruptions could include inhibited growth or cell death .
Result of Action
If the compound does exhibit antifungal activity, the result of its action could be the inhibition of fungal growth or the death of fungal cells
properties
IUPAC Name |
4-(chloromethyl)-6-ethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-2-15-9-3-4-11-10(6-9)8(7-13)5-12(14)16-11/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPQQESJVUOZBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649292 |
Source


|
| Record name | 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933916-95-1 |
Source


|
| Record name | 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933916-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



